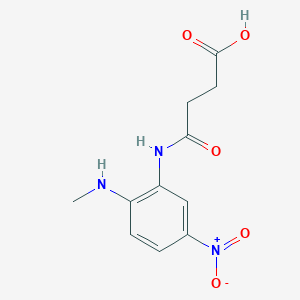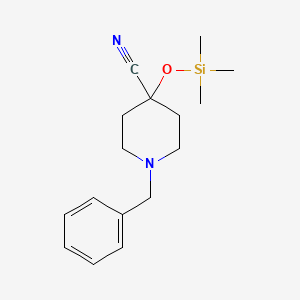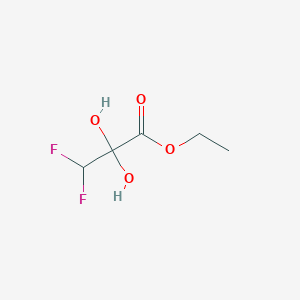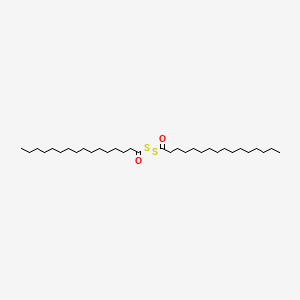
Palmitoyl Disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl Disulfide is a compound that features a disulfide bond between two palmitoyl groups Palmitoyl groups are derived from palmitic acid, a common saturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmitoyl Disulfide can be synthesized through the oxidation of palmitoyl thiol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like dichloromethane. The reaction conditions often require a controlled temperature and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl Disulfide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can break the disulfide bond, leading to the formation of sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where a nucleophile attacks the sulfur atom, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Dichloromethane, ethanol.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Disulfides: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Palmitoyl Disulfide is used as a reagent for introducing disulfide bonds into other molecules. This can be useful in the synthesis of complex organic compounds and in the study of disulfide bond formation and cleavage.
Biology
In biological research, this compound is used to study protein palmitoylation, a post-translational modification where palmitic acid is added to cysteine residues in proteins. This modification can affect protein localization, stability, and function.
Medicine
In medicine, this compound has potential applications in drug delivery systems. The disulfide bond can be used to create prodrugs that release the active drug in response to the reducing environment inside cells.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products
Wirkmechanismus
The mechanism of action of Palmitoyl Disulfide involves the formation and cleavage of disulfide bonds. In biological systems, this can affect the structure and function of proteins by altering their conformation and stability. The disulfide bond can be cleaved in the presence of reducing agents, leading to the release of the palmitoyl groups and the formation of thiols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl Thiol: Similar in structure but contains a thiol group instead of a disulfide bond.
Stearoyl Disulfide: Contains a disulfide bond between two stearoyl groups, which are derived from stearic acid.
Lauryl Disulfide: Contains a disulfide bond between two lauryl groups, which are derived from lauric acid.
Uniqueness
Palmitoyl Disulfide is unique due to its specific chain length and the presence of a disulfide bond. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its applications in protein modification and drug delivery are particularly noteworthy.
Eigenschaften
Molekularformel |
C32H62O2S2 |
|---|---|
Molekulargewicht |
543.0 g/mol |
IUPAC-Name |
S-hexadecanoylsulfanyl hexadecanethioate |
InChI |
InChI=1S/C32H62O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-36-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI-Schlüssel |
MQPSNXWBUPIDQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)SSC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


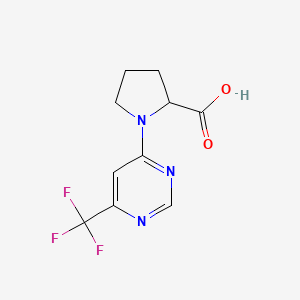
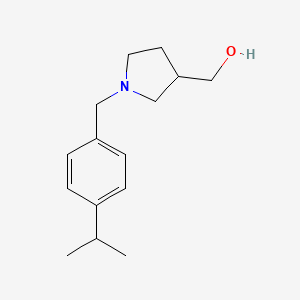
![6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)
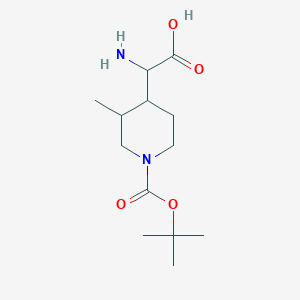

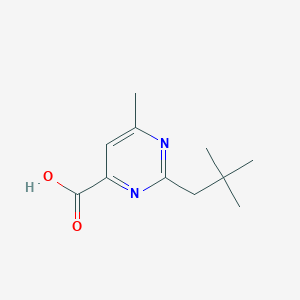
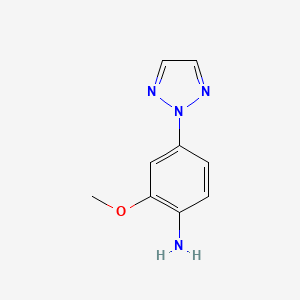
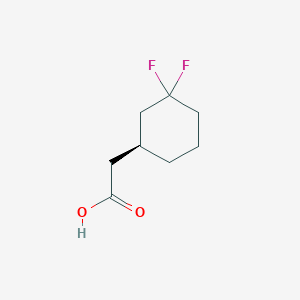
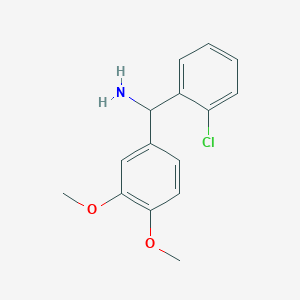
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
